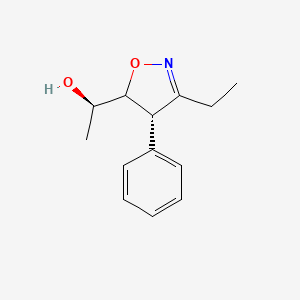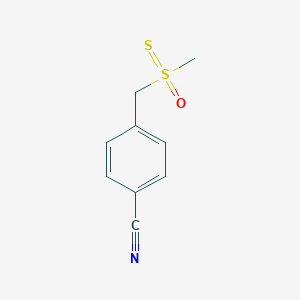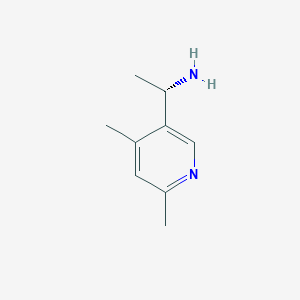
(S)-1-(4,6-Dimethylpyridin-3-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(4,6-Dimethylpyridin-3-yl)ethanamine is a chiral amine compound characterized by the presence of a pyridine ring substituted with two methyl groups at positions 4 and 6, and an ethanamine group at position 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4,6-Dimethylpyridin-3-yl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4,6-dimethylpyridine.
Substitution Reaction: The 4,6-dimethylpyridine undergoes a substitution reaction with an appropriate ethanamine derivative under controlled conditions.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using a suitable catalyst to facilitate the hydrogenation step.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(4,6-Dimethylpyridin-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
(S)-1-(4,6-Dimethylpyridin-3-yl)ethanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the preparation of various organic molecules.
Biological Studies: It is utilized in studies involving enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism by which (S)-1-(4,6-Dimethylpyridin-3-yl)ethanamine exerts its effects involves interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(4,6-Dimethylpyridin-3-yl)ethanamine: The enantiomer of the compound.
1-(4-Methylpyridin-3-yl)ethanamine: A similar compound with one less methyl group.
1-(4,6-Dimethylpyridin-3-yl)propanamine: A compound with a propanamine group instead of ethanamine.
Uniqueness
(S)-1-(4,6-Dimethylpyridin-3-yl)ethanamine is unique due to its specific chiral configuration and substitution pattern, which can influence its reactivity and interaction with biological targets.
Propiedades
Fórmula molecular |
C9H14N2 |
|---|---|
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
(1S)-1-(4,6-dimethylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C9H14N2/c1-6-4-7(2)11-5-9(6)8(3)10/h4-5,8H,10H2,1-3H3/t8-/m0/s1 |
Clave InChI |
LKHOIHKNNSXWOH-QMMMGPOBSA-N |
SMILES isomérico |
CC1=CC(=NC=C1[C@H](C)N)C |
SMILES canónico |
CC1=CC(=NC=C1C(C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis(2,2'-bipyridyl)(4'-methyl-[2,2']bipyridinyl-4-carboxylicacid)ruthenium(II)dichloride](/img/structure/B12867816.png)
![2-(Methylthio)-7-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12867822.png)

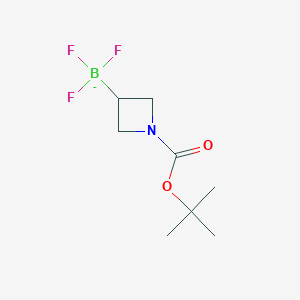
![1-(2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-yl) ethanone](/img/structure/B12867831.png)
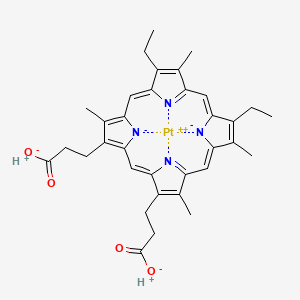
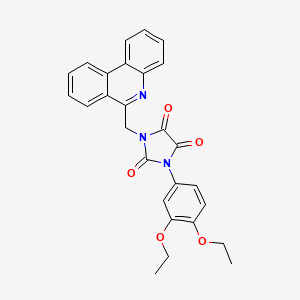
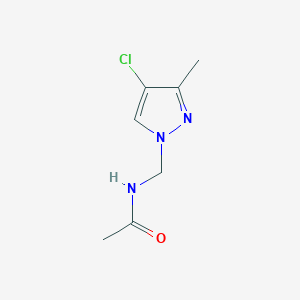

![2,6-Dichlorothiazolo[5,4-B]pyridine](/img/structure/B12867886.png)
